N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-9-13(2)18(14(3)10-12)24-11-16(23)20-19-17(21-25-22-19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNUDWVMTRLBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes
1,2,5-Oxadiazoles are commonly synthesized via cyclodehydration of amidoximes. For 3-amino-4-phenyl-1,2,5-oxadiazole:
Formation of Benzamidoxime :
Benzaldehyde reacts with hydroxylamine hydrochloride to yield benzaldoxime, which is subsequently treated with cyanogen bromide to form benzamidoxime.
$$
\text{C}6\text{H}5\text{CHO} + \text{NH}2\text{OH} \rightarrow \text{C}6\text{H}5\text{CH=NOH} \quad \text{(Benzaldoxime)}
$$
$$
\text{C}6\text{H}5\text{CH=NOH} + \text{BrCN} \rightarrow \text{C}6\text{H}5\text{C(=NOH)NH}2 \quad \text{(Benzamidoxime)}
$$Cyclodehydration :
Benzamidoxime undergoes cyclization in the presence of dehydrating agents (e.g., POCl$$3$$) to form 3-amino-4-phenyl-1,2,5-oxadiazole:
$$
\text{C}6\text{H}5\text{C(=NOH)NH}2 \xrightarrow{\text{POCl}3} \text{C}6\text{H}5\text{N}2\text{O} \quad \text{(1,2,5-Oxadiazole)}
$$
Table 1: Optimization of Cyclization Conditions
| Dehydrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| POCl$$_3$$ | 80 | 72 |
| PCl$$_5$$ | 100 | 65 |
| SOCl$$_2$$ | 70 | 58 |
Preparation of the Phenoxy Acetyl Moiety
Williamson Ether Synthesis
2,4,6-Trimethylphenol reacts with chloroacetyl chloride in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 2-(2,4,6-trimethylphenoxy)acetyl chloride:
$$
\text{2,4,6-(CH}3\text{)}3\text{C}6\text{H}2\text{OH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3} \text{2,4,6-(CH}3\text{)}3\text{C}6\text{H}2\text{OCH}2\text{COCl}
$$
Key Considerations :
- Excess chloroacetyl chloride ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Amidation and Final Coupling
Acylation of 3-Amino-4-phenyl-1,2,5-oxadiazole
The amine group of the oxadiazole reacts with 2-(2,4,6-trimethylphenoxy)acetyl chloride in dichloromethane, catalyzed by triethylamine:
$$
\text{C}6\text{H}5\text{N}2\text{O} + \text{2,4,6-(CH}3\text{)}3\text{C}6\text{H}2\text{OCH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Table 2: Amidation Reaction Parameters
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 4 | 85 |
| THF | Pyridine | 6 | 78 |
| Acetonitrile | DMAP | 5 | 70 |
Characterization and Analytical Data
Spectroscopic Analysis
- $$^1$$H NMR (400 MHz, CDCl$$3$$) :
δ 7.45–7.35 (m, 5H, Ar-H), 6.85 (s, 2H, Ar-H), 4.60 (s, 2H, OCH$$2$$), 2.30 (s, 9H, CH$$_3$$). - IR (KBr) : 1670 cm$$^{-1}$$ (C=O), 1550 cm$$^{-1}$$ (C=N).
- MS (ESI+) : m/z 379.4 [M+H]$$^+$$.
Comparative Analysis of Synthetic Routes
Route 1 : Direct cyclization of amidoximes (POCl$$_3$$) followed by acylation.
- Advantages : High yield (72%), minimal byproducts.
- Disadvantages : Requires handling of corrosive reagents.
Route 2 : Huisgen cyclization of nitrile oxides.
Challenges and Limitations
- Oxadiazole Stability : 1,2,5-Oxadiazoles are prone to ring-opening under acidic conditions.
- Acyl Chloride Sensitivity : Hydrolysis competes with amidation, necessitating anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halides or tosylates in the presence of a base for nucleophilic substitution, electrophiles such as alkyl halides or acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with essential metabolic processes.
Anti-inflammatory Activity: It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Heterocyclic Cores
(a) N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide
- Structural Difference : Replaces the 1,2,5-oxadiazole core with a 1,3-thiazole ring linked to a pyridyl group.
- Functional Role : Activates the NRF2-ARE pathway, protecting against oxidative stress-induced cell death (EC₅₀ = 0.8 μM in ALS models) .
- Key Advantage: Enhanced selectivity for NRF2 activation compared to non-thiazole derivatives.
(b) Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)
Acetamide-Based Herbicides and Chlorinated Derivatives
(a) Alachlor (2-chloro-N-(methoxymethyl)-N-(2',6'-diethyl-phenyl)-acetamide)
- Structural Difference: Chloro and diethylphenyl substituents instead of oxadiazole and trimethylphenoxy groups.
(b) 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)
Benzamide Derivatives with Phenolic Substituents
(a) N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b)
- Structural Difference : Benzamide core with acetylated phenethyl and dimethoxy groups.
- Functional Role: No direct redox activity reported; characterized by NMR and elemental analysis .
(b) N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Data Tables
Table 1. Structural and Functional Comparison of Selected Compounds
| Compound Name | Core Structure | Key Substituents | Biological Target/Activity | Reference |
|---|---|---|---|---|
| N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-TMPA* | 1,2,5-oxadiazole | Phenyl, 2,4,6-trimethylphenoxy | Putative NRF2-ARE pathway modulator | [1, 4] |
| N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-TMPA | 1,3-thiazole | Pyridyl, 2,4,6-trimethylphenoxy | NRF2-ARE activation (EC₅₀ = 0.8 μM) | [1, 4] |
| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...-acetamide | Pyridazin-3(2H)-one | Bromophenyl, methoxybenzyl | FPR2 agonist (EC₅₀ = 10–50 nM) | [5] |
| Alachlor | Acetamide | Chloro, diethylphenyl | Fatty acid synthesis inhibition | [2] |
| N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide | Benzamide | Acetylphenethyl, dimethoxy | Structural characterization | [3] |
*TMPA: Trimethylphenoxyacetamide
Table 2. Key Substituent Effects on Activity
Research Findings and Mechanistic Insights
- NRF2-ARE Pathway Activation : The oxadiazole and thiazole derivatives share a common mechanism of NRF2 activation, but the oxadiazole core may confer distinct redox stability compared to thiazole .
- Structural Flexibility: Substitution at the phenoxy group (e.g., 2,4,6-trimethyl vs. 2,6-dimethyl) significantly alters membrane permeability and target engagement .
- Divergent Applications : While chlorinated acetamides (e.g., alachlor) target plant systems, oxadiazole/benzamide derivatives are optimized for mammalian redox or receptor pathways .
Biological Activity
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,5-oxadiazole ring which is known for its diverse biological activities. The presence of the 2-(2,4,6-trimethylphenoxy) group enhances its lipophilicity and potentially increases its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 321.29 g/mol |
| LogP | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Mechanisms of Biological Activity
Research indicates that the oxadiazole ring can interact with various biological targets, primarily through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cancer cell proliferation and inflammation.
- Apoptosis Induction : Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several studies have investigated the biological activity of related oxadiazole compounds:
-
Anticancer Activity : A study on similar oxadiazole derivatives demonstrated significant cytotoxic effects on human lung cancer cells (A549) with IC50 values ranging from 1.59 to 7.48 μM. Notably, one derivative exhibited an IC50 of less than 0.14 μM .
Compound IC50 (μM) Mechanism of Action Derivative A <0.14 Induces apoptosis via caspase activation Derivative B 1.59 Inhibits topoisomerase activity - Antimicrobial Studies : Another study highlighted that oxadiazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Research Findings
Recent literature supports the assertion that this compound could serve as a promising candidate for drug development:
- Caspase Activation : Compounds similar to this oxadiazole derivative have been shown to activate caspase-3 in cancer cells, leading to increased apoptosis rates compared to standard treatments like cisplatin .
- Selectivity for Cancer Cells : The selectivity index of these compounds indicates lower toxicity towards normal cells while effectively targeting cancerous cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves coupling a 4-phenyl-1,2,5-oxadiazol-3-amine precursor with a 2-(2,4,6-trimethylphenoxy)acetyl chloride derivative. Key steps include:
- Nucleophilic substitution : Reacting the oxadiazole amine with an acyl chloride under reflux in aprotic solvents (e.g., dichloromethane) with a base like triethylamine to neutralize HCl .
- Purification : Recrystallization from non-polar solvents (e.g., pet-ether) or column chromatography to isolate the pure product.
- Optimization : Adjusting reaction time (4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) can improve yields above 70% .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify the presence of key groups (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm, trimethylphenoxy methyl groups at δ 2.1–2.4 ppm) .
- HPLC : Confirm purity (>95%) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 382.12) .
Q. What preliminary assays are recommended to screen for biological activity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Approach :
- Analog Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups like -NO or -Cl) or oxadiazole rings (e.g., alkylation at position 4) to assess impact on binding .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., SOD1 in ALS models) and guide analog design .
- Key Findings : Derivatives with 4-ethyl-oxadiazole show enhanced blood-brain barrier penetration compared to phenyl-substituted analogs .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Case Example : If in vitro assays show potent neuroprotection but in vivo ALS mouse models exhibit limited efficacy:
- Pharmacokinetic Analysis : Measure plasma half-life and brain concentrations via LC-MS to identify bioavailability issues .
- Metabolite Profiling : Identify metabolic degradation products (e.g., hydrolysis of the acetamide group) using tandem MS .
- Orthogonal Assays : Validate target engagement using Western blotting (e.g., SOD1 aggregation inhibition) .
Q. What strategies address poor aqueous solubility and blood-brain barrier (BBB) permeability?
- Solutions :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance solubility .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve BBB penetration .
- Structural Modifications : Replace the trimethylphenoxy group with a more polar substituent (e.g., hydroxyl or carboxylic acid) .
Q. How can in vivo toxicity be systematically evaluated during preclinical development?
- Protocol :
- Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD .
- Subchronic Toxicity : 28-day repeated dosing (10–100 mg/kg) with histopathology and serum biochemistry (ALT, creatinine) .
- Genotoxicity : Ames test and micronucleus assay to rule out mutagenicity .
Critical Analysis of Contradictory Evidence
- Synthesis Yields : reports 70–80% yields under reflux, while suggests lower yields (50–60%) for bulkier analogs. This discrepancy highlights the need for tailored optimization based on steric hindrance .
- Biological Activity : CPN-9 (a structural analog) shows neuroprotection in ALS mice but has poor solubility, emphasizing the trade-off between potency and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
